2-Acetyl-5-fluorobenzonitrile
Overview
Description
2-Acetyl-5-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C9H6FNO. It is characterized by the presence of an acetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2-Acetyl-5-fluorobenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-acetyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The acetyl and nitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The fluorine atom’s presence can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzonitrile: This compound has an amino group instead of an acetyl group, leading to different reactivity and applications.
2-Fluorobenzonitrile: Lacks the acetyl group, making it less versatile in certain chemical reactions.
2-Acetylbenzonitrile: Lacks the fluorine atom, which can affect its stability and reactivity.
Uniqueness
2-Acetyl-5-fluorobenzonitrile is unique due to the combination of the acetyl, fluorine, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-acetyl-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDBZLGNHINTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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